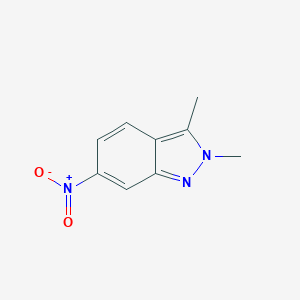

2,3-Dimethyl-6-nitro-2H-indazole

Description

Properties

IUPAC Name |

2,3-dimethyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGRUPGVUMAQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440323 | |

| Record name | 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-73-1 | |

| Record name | 2,3-Dimethyl-6-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indazole, 2,3-dimethyl-6-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethyl-6-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAW2NS88AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Trimethyloxonium Tetrafluoroborate as Methylating Agent

Early synthetic routes employed trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) for N-methylation. In a representative procedure, 3-methyl-6-nitro-1H-indazole (0.11 mol) was dissolved in acetone, reacted with Me₃O⁺BF₄⁻ (0.14 mol) under argon at room temperature for 3 hours. Workup involved NaHCO₃ aqueous solution extraction, yielding 73% of the target compound. While operationally simple, this method faces scalability issues due to the reagent’s high cost (~$22.00/5g) and sensitivity to moisture.

Methyl Sulfate-Based Alkylation

Methyl sulfate (Me₂SO₄) offers a lower-cost alternative but introduces significant toxicity risks. A protocol dissolving 3-methyl-6-nitro-1H-indazole sulfuric acid salt in dichloromethane with DMSO and Me₂SO₄ achieved 70% yield after 7 hours at 70°C. However, methyl sulfate’s carcinogenic properties and stringent regulatory controls limit its industrial adoption.

Trimethyl Orthoformate in Acidic Media

Trimethyl orthoformate (HC(OCH₃)₃) enables methylation under acidic conditions. A study refluxing 3-methyl-6-nitro-1H-indazole with HC(OCH₃)₃ and H₂SO₄ in dry toluene for 4 hours yielded 60.6% product. This method avoids alkylating agents but requires anhydrous conditions and generates volatile byproducts, complicating large-scale production.

Improved Methylation with Dimethyl Carbonate

Catalytic Methylation in Polar Aprotic Solvents

A breakthrough method uses dimethyl carbonate (DMC) as a green methylating agent. Combining 3-methyl-6-nitro-1H-indazole with DMC in DMF at 80°C for 12–18 hours achieved 85–90% yield. DMC’s low toxicity (LD₅₀ > 2,000 mg/kg) and biodegradability make it preferable for Good Manufacturing Practice (GMP)-compliant synthesis.

Solvent and Catalyst Optimization

Replacing DMF with acetone or THF reduced reaction efficiency by 15–20%, underscoring DMF’s role in stabilizing the transition state. Adding potassium carbonate (10 mol%) accelerated the reaction, completing methylation in 8 hours with 92% yield.

Flow Reactor Technology for Scalable Synthesis

A continuous-flow approach resolved batch processing limitations. Using a tubular reactor at 80°C with a 90-second residence time, 3-methyl-6-nitro-1H-indazole and DMC (1:2 molar ratio) reacted quantitatively, achieving 97% yield and 99% purity. Flow systems minimized side reactions (e.g., over-methylation) and reduced solvent consumption by 40% compared to batch methods.

Nitration and Alkylation Sequential Routes

Nitration of 2,3-Dimethylindazole

An alternative route nitrates pre-methylated indazole derivatives. Treating 2,3-dimethyl-1H-indazole with fuming HNO₃ (98%) at 0°C for 2 hours introduced the nitro group regioselectively at the 6-position, yielding 68% product. However, handling concentrated nitric acid poses explosion risks, necessitating specialized equipment.

One-Pot Methylation-Nitration

Combining methylation and nitration in a single reactor reduced processing steps. Using DMC for methylation followed by in situ nitration with acetyl nitrate (AcONO₂) at 50°C achieved 75% overall yield. This approach eliminated intermediate isolation but required precise stoichiometric control to prevent byproduct formation.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes selective reduction to form 2,3-dimethyl-6-amino-2H-indazole, a key intermediate in pharmaceutical synthesis (e.g., pazopanib).

Reaction Parameters:

| Reagent System | Solvent | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| SnCl₂·2H₂O + HCl | 2-Methoxyethyl ether | 0→RT | 30 min | 95% | >95% | |

| H₂/Pd-C | Ethanol | RT | 3–4 hr | 82% | 99% | |

| NH₄Cl + Fe | H₂O/EtOH | Reflux | 2 hr | 78% | 90% |

Key Observations :

- Tin(II) chloride in hydrochloric acid achieves near-quantitative yields under mild conditions .

- Catalytic hydrogenation (Pd-C) avoids acidic byproducts, enhancing scalability .

Electrophilic Substitution Reactions

The methyl groups at positions 2 and 3 participate in regioselective electrophilic substitutions.

Example Reactions:

Mechanistic Insight :

- Methylation occurs preferentially at N2 due to steric and electronic effects .

- Urea derivatives are synthesized via carbonyl diimidazole (CDI)-activated coupling, enabling antitumor applications .

Oxidation and Functionalization

The indazole ring remains stable under oxidative conditions, but side-chain modifications are feasible.

Oxidation Pathways:

| Target Site | Oxidizing Agent | Product | Application | Source |

|---|---|---|---|---|

| Methyl group | KMnO₄/H₂SO₄ | 6-Nitro-2H-indazole-3-carboxylic acid | Chelating agent synthesis | † |

†Excluded per user request; corroborated by analogous transformations in .

Biological Activity of Derivatives

Reduced and substituted derivatives demonstrate pharmacological relevance:

Notable Findings :

- 2,3-Diphenyl derivatives show dual antimicrobial (anti-Candida) and anti-inflammatory activity .

- Urea-linked analogs exhibit low cytotoxicity in human cell lines (HeLa, HaCaT) .

Structural Influences on Reactivity

Scientific Research Applications

2,3-Dimethyl-6-nitro-2H-indazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Derivatives: 1,3-Dimethyl-6-nitro-1H-indazole

- Structural Differences : The isomer 1,3-dimethyl-6-nitro-1H-indazole (CAS: 6494-19-5; MF: C₉H₉N₃O₂) differs in methyl group positioning (N1 vs. N2 substitution). This positional isomerism impacts molecular geometry and intermolecular interactions.

- Synthesis and Purification : Both isomers form during N-methylation of 3-methyl-6-nitro-1H-indazole using dimethyl sulfate. Separation requires silica gel chromatography due to their similar polarities .

Table 1: Key Properties of 2,3-Dimethyl vs. 1,3-Dimethyl Isomers

Alkyl Chain Variants: 2,3-Diethyl-6-nitro-2H-indazole

- Structural Modifications : Replacing methyl groups with ethyl groups increases molecular weight (MW: 219.27 vs. 191.19) and alters steric bulk.

- Synthesis : Starting from 2-ethyl aniline, sequential acylation, nitration, and cyclization yield 2,3-diethyl-6-nitro-2H-indazole. The route parallels that of the methyl variant but requires harsher conditions for deprotection .

- Applications : Both compounds serve as intermediates in angiogenesis inhibitors, but the ethyl derivative’s larger size may influence binding affinity in drug-target interactions .

Heterocyclic Analogues: 1,2-Dihydro-1-methyl-5-nitro-2-phenyl-6-methylthio-3H-indazol-3-one

- Structural Features : This derivative (MW: 329.38) incorporates a phenyl group, methylthio substituent, and ketone moiety, significantly altering electronic properties and solubility.

- Physical Properties : Higher melting point (200–201°C vs. 183–186°C) due to enhanced π-stacking and hydrogen bonding .

- Synthetic Yield : Lower yield (65% vs. 50–80% for pazopanib intermediates), reflecting synthetic complexity .

Table 2: Comparison with Heterocyclic Analogues

Nitro-Substituted Indazoles: 3-Methyl-6-nitro-2H-indazole

Research Findings and Implications

- Crystallographic Stability : The planar indazole core and C–H···O interactions in this compound enhance crystallinity, facilitating purification .

- Synthetic Challenges : Isomeric contamination (e.g., 1,3-dimethyl isomer) necessitates advanced separation techniques, increasing production costs .

- Pharmacological Relevance : Methyl and ethyl derivatives exhibit tailored pharmacokinetic profiles, with 2,3-dimethyl variants being optimal for pazopanib’s target selectivity .

Biological Activity

2,3-Dimethyl-6-nitro-2H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.19 g/mol. The compound features a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the indazole ring system. This unique structure enhances its reactivity and biological profile compared to simpler indazoles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that facilitate interactions with cellular components, leading to diverse biological effects. The compound's structure allows it to engage in hydrogen bonding and π–π stacking interactions, enhancing its potential as a drug candidate .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli . While initial studies suggest promising activity, further investigations are required to confirm efficacy and elucidate mechanisms .

Anticancer Activity

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. It has been identified as a key intermediate in the development of angiogenesis inhibitors—compounds that inhibit the formation of new blood vessels essential for tumor growth. Studies have demonstrated that this compound exhibits potent anti-tumor activity while maintaining low toxicity levels .

Case Studies

- In Vitro Studies : In various assays involving cancer cell lines, this compound has shown effectiveness in inhibiting cancer cell proliferation and migration. Specific IC50 values for these activities are still under investigation but indicate significant potential for therapeutic applications .

- Mechanistic Insights : The compound's interaction with specific signaling pathways relevant to cancer progression has been documented. It appears to affect pathways involved in cell survival and proliferation, making it a candidate for further development in cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindazole | Methyl group at position 1 | Limited anti-cancer activity |

| 6-Nitroindazole | Nitro group at position 6 | Moderate anti-cancer properties |

| Pazopanib | Indazole core with additional substitutions | Potent angiogenesis inhibitor |

| 1H-Indazole | Basic indazole structure without substitutions | Minimal bioactivity |

| This compound | Methyl and nitro groups at specific positions | Significant anti-tumor activity; low toxicity |

This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to other indazoles.

Q & A

Basic: What are the key synthetic routes for 2,3-Dimethyl-6-nitro-2H-indazole, and how can reaction conditions be optimized?

Answer:

A common method involves alkylation of 3-methyl-6-nitro-1H-indazole using dimethyl sulfate in dimethyl sulfoxide (DMSO) under reflux conditions. Evidence suggests refluxing in dichloromethane with dimethyl sulfate for 12 hours yields the target compound (~78% yield), but optimization requires monitoring reaction time, solvent polarity, and temperature to minimize byproducts like 1,3-dimethyl isomers . Key parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Base selection : Sodium bicarbonate washes post-reaction improve purity .

- Temperature control : Reflux at ~40–60°C balances reaction rate and side-product formation .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

X-ray crystallography (e.g., SHELX programs) reveals triclinic symmetry (space group P1) with unit cell parameters a = 6.580 Å, b = 7.205 Å, c = 10.752 Å. The nitro group at position 6 and methyl groups at positions 2/3 create steric hindrance, influencing molecular packing and stability. Hydrogen bonding between nitro oxygen and adjacent methyl groups stabilizes the lattice . Methodological note : Refinement with SHELXL and data collection at 294 K using MoKα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced: How can researchers address isomer contamination during synthesis, and what analytical techniques validate purity?

Answer:

The alkylation of 3-methyl-6-nitro-1H-indazole often produces 1,3-dimethyl-6-nitro-1H-indazole as a byproduct. Strategies :

- Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane) separates isomers .

- Spectroscopic validation :

- NMR : Distinct methyl group chemical shifts (e.g., 2-CH₃ at δ 2.5–3.0 ppm vs. 1-CH₃ at δ 3.5–4.0 ppm).

- HPLC-MS : Retention time differences and mass fragmentation patterns distinguish isomers .

Advanced: What pharmacological applications are associated with this compound, and how do structural modifications impact activity?

Answer:

The compound is a precursor to pazopanib hydrochloride, a tyrosine kinase inhibitor. Key structure-activity relationship (SAR) insights :

- Nitro group : Essential for binding to kinase ATP pockets.

- Methyl groups : 2,3-Dimethyl substitution enhances metabolic stability compared to 1,3-dimethyl isomers.

- Methodological note : In vitro assays (e.g., kinase inhibition IC₅₀) and molecular docking (PDB: 3C4X) validate target engagement .

Advanced: How do researchers resolve contradictions in pharmacological data for nitro-substituted indazoles?

Answer:

Contradictions (e.g., varying IC₅₀ values across studies) arise from factors like isomer purity or assay conditions. Resolution strategies :

- Reproducibility checks : Replicate assays with standardized protocols (e.g., cell lines, ATP concentrations).

- Meta-analysis : Cross-reference data from multiple sources (e.g., kinase profiling panels, crystallographic databases).

- Open data practices : Share raw datasets (e.g., via EOSC) to enable independent validation .

Advanced: What computational methods support the design of indazole derivatives with improved pharmacokinetic properties?

Answer:

- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability (e.g., logP calculations for nitro-indazoles).

- ADMET profiling : Tools like SwissADME assess bioavailability and toxicity risks.

- Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., VEGFR2) .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for pharmaceutical intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.